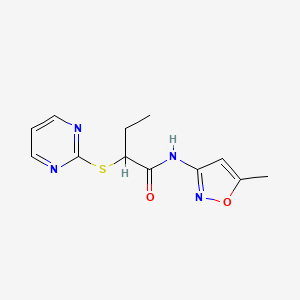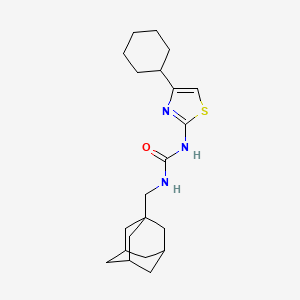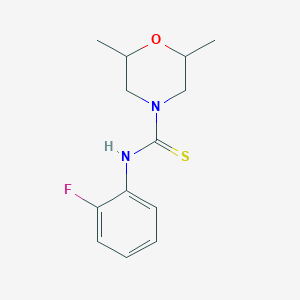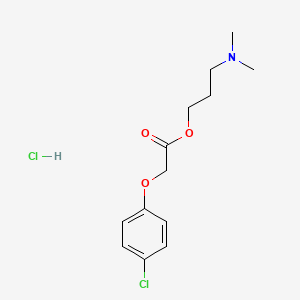
N-(5-methyl-3-isoxazolyl)-2-(2-pyrimidinylthio)butanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to "N-(5-methyl-3-isoxazolyl)-2-(2-pyrimidinylthio)butanamide" involves several key steps, including [4+2] cycloaddition reactions. For instance, 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes undergo cycloadditions with vinyl/isopropenyl and chloroketenes, leading to the formation of pyrimidinones and methylthio pyrimidinones. These reactions are pivotal for generating novel pyrimidinone/fused pyrimidinone derivatives (Sharma & Mahajan, 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been characterized through various techniques. X-ray crystallography, for instance, has been utilized to determine the crystal structure of related molecules, providing insight into their spatial arrangement and confirming their proposed structures (Çelik et al., 2007).
Chemical Reactions and Properties
The compound and its derivatives exhibit interesting chemical behaviors, such as undergoing [4+2] cycloaddition reactions with vinyl, isopropenyl, and chloroketenes. These reactions not only demonstrate the compound's reactivity but also its potential to form diverse chemical structures with varying properties (Sharma & Mahajan, 1997).
Physical Properties Analysis
While specific details on the physical properties of "this compound" are not directly provided, related studies on similar compounds can offer insights. For example, thermodynamic and dynamic properties of ionic liquids with similar molecular fragments have been studied, highlighting characteristics such as densities, enthalpies of vaporization, and ion binding energies, which are essential for understanding the compound's behavior in various conditions (Bedrov & Borodin, 2010).
Chemical Properties Analysis
The chemical properties of "this compound" derivatives, such as their reactivity and stability, play a crucial role in their potential applications. Studies have focused on their synthesis, reactions, and the resulting products to elucidate these properties, thereby contributing to a deeper understanding of the compound's chemical nature (Sharma & Mahajan, 1997).
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-pyrimidin-2-ylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-3-9(19-12-13-5-4-6-14-12)11(17)15-10-7-8(2)18-16-10/h4-7,9H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVVISJLLWYVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-furylmethyl)amino]-11-methyl-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B4024391.png)


![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B4024409.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B4024415.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide](/img/structure/B4024422.png)
![5,12-bis[2-(allyloxy)ethyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4024423.png)


![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-nitrophenyl acetate](/img/structure/B4024444.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4024450.png)
![methyl [4-({3-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4024458.png)
![N-benzyl-2-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4024465.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4024478.png)